4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one
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Overview
Description
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[4,5-d]pyridazin-7-one core and a hydroxymethyl oxolan-2-yl group. Its molecular formula is C10H13N5O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one involves multiple steps. One common method includes the reaction of a trimethylsilyl derivative of 5-azacytosine with 1-chloro-3,5-di(4-chlorobenzoyl)-2-deoxy-D-ribose in the presence of SnCl4 as a catalyst . The reaction is typically carried out in methylene chloride at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
Deoxycytidine: Shares a similar oxolan-2-yl group but differs in the core structure.
5-Aza-2’-Deoxycytidine: Contains a similar amino group but has a different heterocyclic core.
2-Thioadenosine: Features a similar oxolan-2-yl group but includes a sulfur atom in the core structure.
Uniqueness
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one is unique due to its specific imidazo[4,5-d]pyridazin-7-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C10H13N5O4/c11-9-7-8(10(18)14-13-9)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,8,16-17H,1-2,11H2/t4-,5+,6+,8?/m0/s1 |
InChI Key |
VQWYTOOYDDWLQF-GSECVWPDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=NC(=O)C32)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=NC(=O)C32)N)CO)O |
Origin of Product |
United States |
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